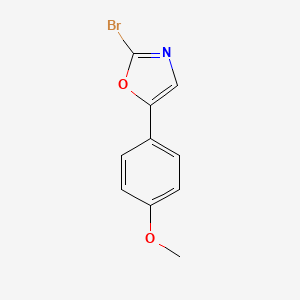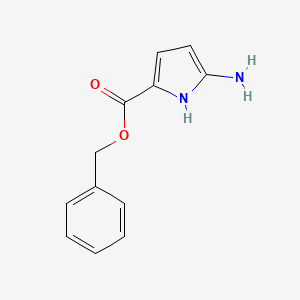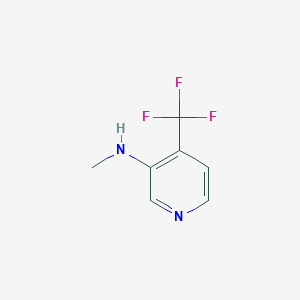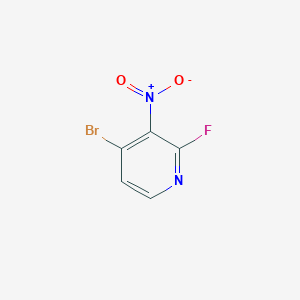
4-Bromo-2-fluoro-3-nitropyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Bromo-2-fluoro-3-nitropyridine is a heterocyclic aromatic compound that contains bromine, fluorine, and nitro functional groups attached to a pyridine ring
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-2-fluoro-3-nitropyridine typically involves multi-step reactions starting from pyridine derivatives. One common method involves the bromination of 2-fluoro-3-nitropyridine using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to control the reactivity and yield .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistent quality and efficiency .
化学反应分析
Types of Reactions: 4-Bromo-2-fluoro-3-nitropyridine undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.
Cross-Coupling Reactions: The compound can participate in Suzuki-Miyaura and Heck coupling reactions to form carbon-carbon bonds with other aromatic or aliphatic compounds
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium methoxide, potassium thiolate, or primary amines in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or tin(II) chloride in ethanol.
Cross-Coupling Reactions: Palladium catalysts, boronic acids, or alkenes in the presence of bases like potassium carbonate in organic solvents.
Major Products:
Nucleophilic Substitution: Corresponding substituted pyridines.
Reduction: 4-Bromo-2-fluoro-3-aminopyridine.
Cross-Coupling Reactions: Biaryl or aryl-alkene derivatives
科学研究应用
4-Bromo-2-fluoro-3-nitropyridine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Potential precursor for bioactive compounds that can be used in drug discovery and development.
Medicine: Investigated for its potential use in the synthesis of therapeutic agents, particularly those targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials, including polymers and electronic materials
作用机制
The mechanism of action of 4-Bromo-2-fluoro-3-nitropyridine depends on the specific chemical reactions it undergoes. For example:
Nucleophilic Substitution: The bromine atom is displaced by a nucleophile, forming a new carbon-nucleophile bond.
Reduction: The nitro group is reduced to an amino group, which can then participate in further chemical reactions.
Cross-Coupling Reactions: The compound forms a palladium complex, which undergoes oxidative addition, transmetalation, and reductive elimination to form new carbon-carbon bonds.
相似化合物的比较
4-Bromo-2-fluoro-3-nitropyridine can be compared with other halogenated nitropyridines:
2-Bromo-3-nitropyridine: Lacks the fluorine atom, making it less reactive in certain nucleophilic substitution reactions.
4-Fluoro-3-nitropyridine: Lacks the bromine atom, which limits its use in cross-coupling reactions.
2-Fluoro-5-nitropyridine: Has different substitution patterns, affecting its reactivity and applications
属性
分子式 |
C5H2BrFN2O2 |
|---|---|
分子量 |
220.98 g/mol |
IUPAC 名称 |
4-bromo-2-fluoro-3-nitropyridine |
InChI |
InChI=1S/C5H2BrFN2O2/c6-3-1-2-8-5(7)4(3)9(10)11/h1-2H |
InChI 键 |
YWJBGRDFXSNENS-UHFFFAOYSA-N |
规范 SMILES |
C1=CN=C(C(=C1Br)[N+](=O)[O-])F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


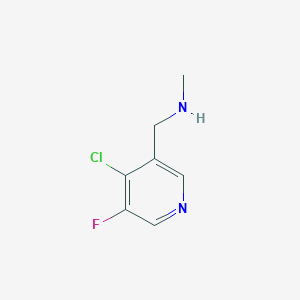

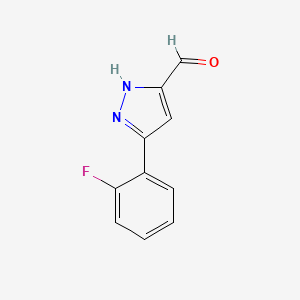
![2,3-dihydro-1H-pyrrolo[3,2-b]pyridine-6-carbonitrile](/img/structure/B12962815.png)
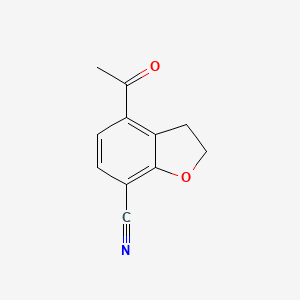

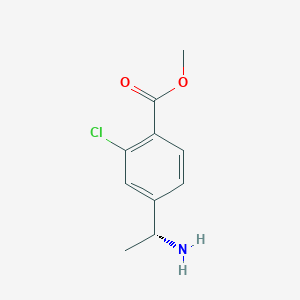
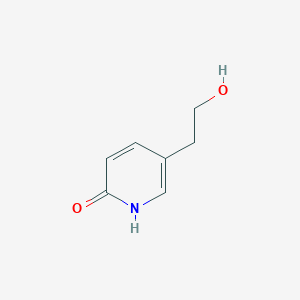
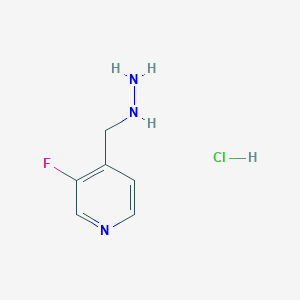
![N-[2-[3-(piperazin-1-ylmethyl)imidazo[2,1-b][1,3]thiazol-6-yl]phenyl]quinoxaline-2-carboxamide;2,2,2-trifluoroacetic acid](/img/structure/B12962856.png)
![10-Methyl-3,4,12,12a-tetrahydro-1H-benzo[f]pyrazino[2,1-c][1,4]oxazepin-6(2H)-one hydrochloride](/img/structure/B12962857.png)
